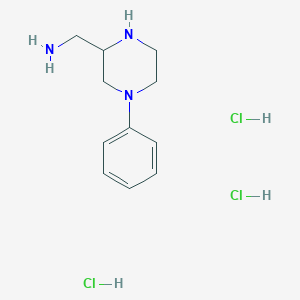

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride

Description

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride is a piperazine-derived compound characterized by a phenyl-substituted piperazine ring linked to a methylamine group via a carbon bridge. Its trihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate or impurity in drug synthesis. Structural analogs, such as those listed in pharmaceutical reference standards (e.g., Imp. B and Imp. C in ), share the piperazine core but differ in substituents, influencing their physicochemical and pharmacological properties .

Properties

IUPAC Name |

(4-phenylpiperazin-2-yl)methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11;;;/h1-5,10,13H,6-9,12H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYYEULTPAOTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CN)C2=CC=CC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride typically involves the reaction of 4-phenylpiperazine with formaldehyde and a suitable amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride is primarily studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural properties allow it to act as a ligand for these receptors, influencing various neurological pathways.

Antidepressant Activity

Research indicates that compounds similar to this compound can exhibit antidepressant effects by modulating serotonin levels in the brain. This is achieved through the inhibition of serotonin reuptake, thereby increasing the availability of serotonin at synaptic clefts. A study highlighted the role of such compounds in enhancing serotonergic transmission, leading to improved mood and reduced anxiety symptoms .

Antipsychotic Properties

The compound has also been investigated for its potential antipsychotic effects. By blocking specific dopamine receptors, it may help mitigate symptoms associated with psychotic disorders. For instance, interactions with the D2 receptor subtype have been shown to reduce dopaminergic overactivity, which is often implicated in schizophrenia .

Synthesis and Industrial Applications

The synthesis of this compound involves several chemical processes that can be optimized for industrial production. The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Synthetic Pathways

Various synthetic methods have been developed to produce this compound efficiently. One notable method involves acylation reactions under controlled conditions to yield high purity products without extensive purification steps like chromatography . The optimization of these processes is crucial for scaling up production for commercial purposes.

Role in Drug Development

As an intermediate, this compound plays a vital role in the development of new therapeutic agents targeting neurological disorders. Its derivatives are being explored for their efficacy against conditions such as depression, anxiety disorders, and schizophrenia .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs include:

- Imp. B(BP) : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0)

- Imp. C(BP) : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride

Key Differences :

Backbone Modifications: The target compound lacks the triazolo-pyridinone moiety present in Imp. B and Imp. C, replacing it with a methylamine group. This reduces molecular complexity and may alter receptor binding profiles. Imp. C(BP) features a 4-chlorophenyl substituent, increasing lipophilicity compared to the unsubstituted phenyl group in the target compound .

Salt Form :

Physicochemical Properties

| Parameter | C-(4-Ph-Piperazin-2-yl)-methylamine TriHCl | Imp. B(BP) | Imp. C(BP) Dihydrochloride |

|---|---|---|---|

| Molecular Weight | ~380 g/mol (estimated) | 350.4 g/mol (exact) | ~460 g/mol (estimated) |

| Solubility (H₂O) | High (trihydrochloride salt) | Moderate (neutral form) | Moderate (dihydrochloride salt) |

| Key Functional Groups | Piperazine, methylamine, phenyl | Piperazine, triazolo-pyridinone | Piperazine, triazolo-pyridinone, 4-Cl-phenyl |

Notes:

- Solubility data for the target compound is inferred from structural analogs and general trends in hydrochloride salts .

- The triazolo-pyridinone group in Imp. B and Imp. C may confer greater metabolic stability but reduce bioavailability due to increased hydrophobicity .

Pharmacological and Industrial Relevance

- Its high solubility supports formulation in injectables or oral solutions.

- Imp. B and Imp.

Methodological Considerations for Comparative Studies

Classic dose-effect evaluation methods (e.g., Litchfield-Wilcoxon) could quantify relative potency differences between these compounds. For instance, parallel line assays might reveal whether structural modifications in Imp. B/C alter efficacy slopes or median effective doses (ED₅₀) compared to the target compound .

Biological Activity

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine moiety, which is known for its ability to interact with various biological targets. The compound's structure contributes to its solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to C-(4-Phenyl-piperazin-2-yl)-methylamine have shown inhibitory effects on tumor growth and proliferation in various cancer models, including solid tumors such as lung and breast carcinoma .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes involved in critical biological pathways. Studies have shown that it can inhibit phosphodiesterases and autotaxin, which are implicated in cancer progression and inflammatory diseases . The IC50 values for these inhibitory activities often fall within the nanomolar range, indicating potent biological effects.

- Neuropharmacological Effects : Piperazine derivatives are also recognized for their neuropharmacological properties. They interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation and have implications for treating psychiatric disorders . The modulation of these receptors can lead to anxiolytic and antidepressant effects.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of piperazine derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cells with IC50 values of 0.25 μM and 0.30 μM, respectively. These results suggest a promising avenue for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

A comparative study on enzyme inhibition found that this compound effectively inhibited autotaxin with an IC50 value of 0.15 μM, outperforming several known inhibitors. This activity highlights its potential role in managing diseases associated with elevated autotaxin levels, such as certain cancers and inflammatory conditions.

Table 1: Biological Activity Summary

| Activity Type | Target/Mechanism | IC50 Value (μM) |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | 0.25 |

| Anticancer | MCF7 (Breast Cancer) | 0.30 |

| Enzyme Inhibition | Autotaxin | 0.15 |

| Serotonin Receptor Modulation | 5-HT1A/5-HT2A Receptors | Not specified |

Q & A

Basic: What synthetic strategies are recommended for synthesizing C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling a piperazine core with a phenylmethylamine derivative under controlled pH and temperature. For example, reductive amination or nucleophilic substitution can be employed, using reagents like NaBH₃CN or Pd-catalyzed cross-coupling . Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethanol) and reaction time to improve yield. Post-synthesis, purification via column chromatography with silica gel (using methanol:ethyl acetate gradients) or recrystallization from hot ethanol is recommended .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

- NMR (¹H/¹³C): Assign peaks to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile:water (70:30) to detect impurities; compare retention times with reference standards .

- Mass Spectrometry (ESI-MS): Verify the molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₃H₂₀Cl₃N₃) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies may arise from variations in impurity profiles (e.g., unreacted intermediates or stereoisomers) or differences in assay conditions. To address this:

- Perform impurity profiling using LC-MS to identify contaminants (e.g., 4-(3-bromophenyl)piperazine derivatives) .

- Standardize bioassays by controlling pH (7.0–7.4) and temperature (37°C), as methylamine uptake systems are pH-sensitive .

- Validate results using orthogonal assays (e.g., radioligand binding vs. enzymatic activity) .

Advanced: What experimental designs are suitable for studying its interaction with microbial transport systems?

Answer:

- Uptake Assays: Use ¹⁴C-labeled methylamine analogs to measure transport kinetics in microbial models (e.g., Hyphomicrobium X). Monitor inhibition by alkylamines (e.g., ethylamine, Kᵢ ≈ 200 nM) and energy poisons (azide, CCCP) .

- Induction Studies: Grow cultures under nitrogen-limiting conditions with methylamine as the sole N-source to induce transporter expression. Compare uptake rates with ammonium-grown controls .

- Competitive Binding: Apply Michaelis-Menten kinetics to calculate Kₘ and Vₘₐₓ under varying substrate concentrations .

Basic: How should researchers handle the compound’s hygroscopicity and stability during storage?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the trihydrochloride salt .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free base formation) .

Advanced: What strategies mitigate challenges in formulating the compound for in vivo studies?

Answer:

- Solubility Enhancement: Use co-solvents like DMSO (≤5% v/v) or cyclodextrin complexes. Pre-screen solubility in phosphate buffer (pH 6.8) .

- Pharmacokinetic Optimization: Administer via intraperitoneal injection with 0.9% saline to minimize precipitation. Monitor plasma half-life using LC-MS/MS .

Advanced: How can computational methods aid in predicting its metabolic pathways?

Answer:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor to identify potential cytochrome P450 (CYP3A4) oxidation sites or glucuronidation targets .

- Metabolite Profiling: Compare predicted metabolites (e.g., N-oxide derivatives) with experimental LC-HRMS data from liver microsome incubations .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

- Ventilation: Work in a fume hood to prevent inhalation of hydrochloride vapors .

Advanced: How can researchers address batch-to-batch variability in pharmacological assays?

Answer:

- Quality Control (QC): Implement strict QC thresholds (e.g., ≥98% purity by HPLC) and reject batches with unidentified peaks .

- Standardized Bioassays: Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .

Advanced: What structural analogs of this compound show promise for SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.